

Preamble: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-phenylpropionate*

Cat. No.: B129025

[Get Quote](#)

In the fast-paced environment of research and drug development, a robust understanding of the chemical reagents we employ is paramount. This guide serves as a comprehensive technical resource on the safe handling and management of **Ethyl 2-phenylpropionate** (CAS 2510-99-8). As a Senior Application Scientist, the intent here is not to merely list protocols but to instill a deep-seated understanding of the causality behind each safety recommendation. By fostering a proactive safety culture, we can mitigate risks, ensure the integrity of our research, and protect ourselves and our colleagues. This document is structured to provide a holistic view, from the fundamental chemical properties of **Ethyl 2-phenylpropionate** to detailed emergency procedures, empowering the user with the knowledge to handle this compound with confidence and care.

Chemical and Physical Profile of Ethyl 2-phenylpropionate

A thorough understanding of a chemical's properties is the foundation of its safe handling.

Ethyl 2-phenylpropionate is a colorless liquid with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .^{[1][2]} While it is sparingly soluble in water, it is miscible with alcohols and ether.^{[1][3]}

Table 1: Physicochemical Properties of **Ethyl 2-phenylpropionate**

Property	Value	Reference(s)
CAS Number	2510-99-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2]
Molecular Weight	178.23 g/mol	[1] [2]
Appearance	Colorless liquid	[4]
Boiling Point	477°F (247°C) at 760 mmHg	[1]
Water Solubility	Less than 1 mg/mL at 77°F (25°C)	[1]
Vapor Pressure	Data not available	

Note: The absence of readily available vapor pressure data necessitates a conservative approach to handling, assuming a potential for vapor accumulation in poorly ventilated areas.

Hazard Identification and GHS Classification

Ethyl 2-phenylpropionate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation.[\[5\]](#)[\[6\]](#)

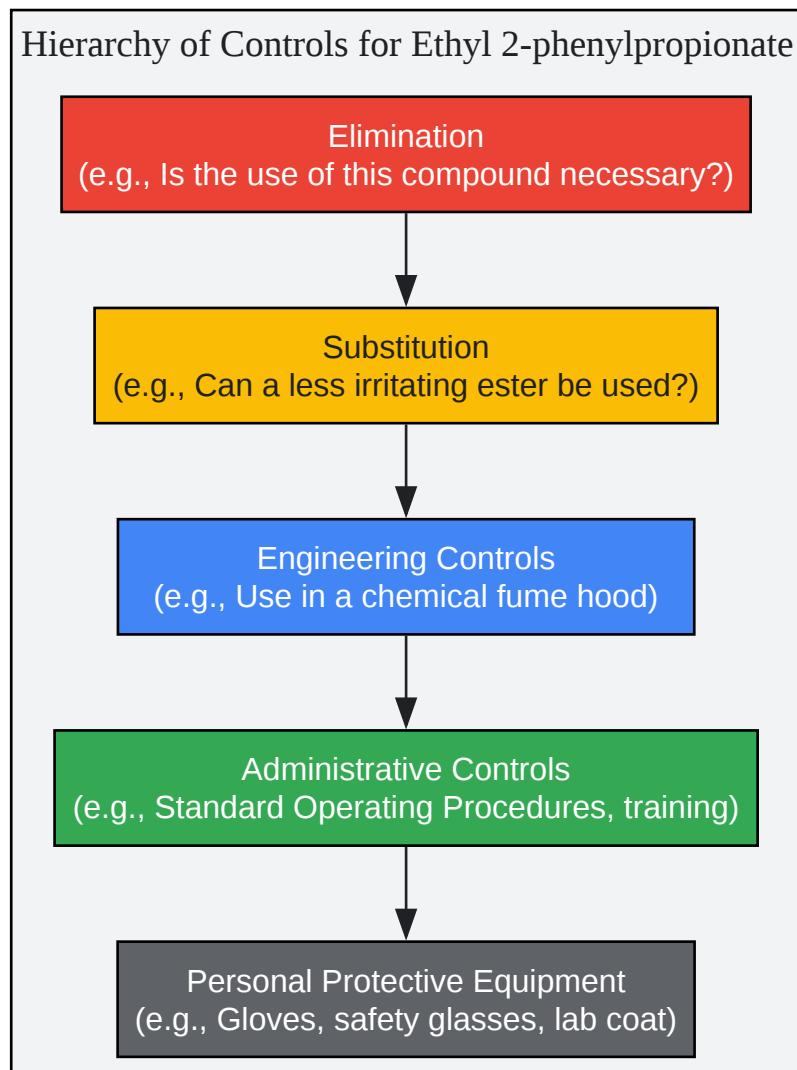
Table 2: GHS Hazard Classification for **Ethyl 2-phenylpropionate**

Hazard Class	Hazard Category	Hazard Statement	GHS Pictogram
Skin Corrosion/Irritation	2	H315: Causes skin irritation	GHS07
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	GHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	3	H335: May cause respiratory irritation	GHS07

The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[\[5\]](#)[\[7\]](#) It is crucial to understand that while not classified as acutely toxic, repeated or unprotected exposure can lead to discomfort and potential injury.

Toxicological Profile: Understanding the Risks

While specific LD50 and LC50 data for **Ethyl 2-phenylpropionate** are not readily available in published literature, the GHS classification points towards a profile of a moderate irritant. For structurally similar aromatic esters, toxicological data, where available, generally indicates low acute toxicity. For instance, 2-phenylethyl propionate has a reported oral LD50 in rats of 4000 mg/kg and a dermal LD50 in rabbits of >5 g/kg, suggesting low acute toxicity by these routes.[\[8\]](#) However, it is scientifically unsound to directly extrapolate these values. In the absence of specific data for **Ethyl 2-phenylpropionate**, a cautious approach is warranted, treating it as a substance with the potential for local tissue irritation upon direct contact or inhalation.


Occupational Exposure Limits: A Note on Undetermined Thresholds

As of the writing of this guide, specific Occupational Exposure Limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for **Ethyl 2-phenylpropionate**.[\[9\]](#)

In the absence of established OELs, a prudent approach is to adhere to the principles of ALARA (As Low As Reasonably Achievable) for exposure. For aromatic hydrocarbon solvents with similar applications, ACGIH has in some cases recommended a TWA of 50 ppm.[\[10\]](#)[\[11\]](#) This can serve as a conservative informal benchmark for ensuring adequate ventilation and handling practices.

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

The most effective way to manage chemical hazards is to follow the hierarchy of controls, a systematic approach that prioritizes the most effective and sustainable safety measures.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for managing exposure to **Ethyl 2-phenylpropionate**.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling

- Ventilation: Always handle **Ethyl 2-phenylpropionate** in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[6][12]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
 - Eye Protection: Chemical safety goggles or a face shield.[5]
 - Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).[12]
 - Skin Protection: A lab coat and closed-toe shoes are required.[12]
- Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6]

Storage

- Container: Keep the container tightly closed when not in use.[6]
- Location: Store in a cool, dry, and well-ventilated area.[6]
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][13] Keep away from heat, sparks, and open flames.[5]

Reactivity and Incompatible Materials

Ethyl 2-phenylpropionate is an ester and shares reactivity patterns common to this class of compounds. It is stable under normal storage conditions.[5] However, it is incompatible with strong oxidizing agents.[5]

Examples of Incompatible Strong Oxidizing Agents:

- Potassium permanganate (KMnO₄): In acidic conditions, potassium permanganate can oxidize esters.[14][15] This reaction can be exothermic and may lead to the decomposition of the ester.
- Nitric acid (HNO₃): Concentrated nitric acid can react with esters, potentially leading to vigorous, exothermic reactions.[16]

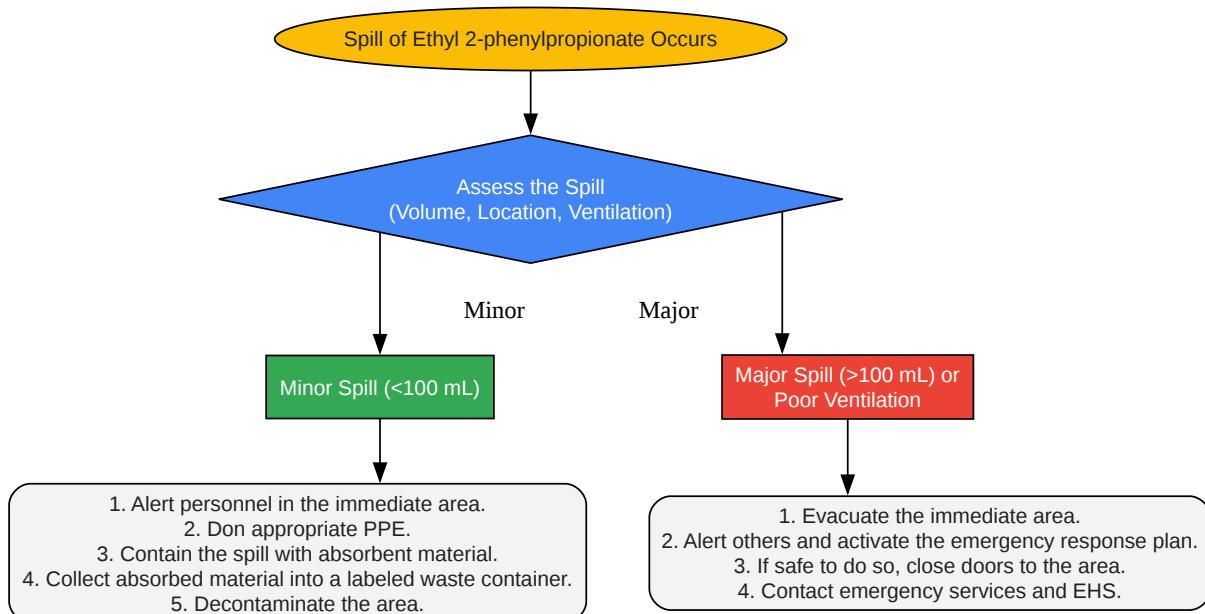
- Chromium trioxide (CrO_3): A strong oxidizing agent that can react with esters.[\[17\]](#)

Contact with these and other strong oxidizers should be strictly avoided to prevent potentially hazardous reactions.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed plan is essential.

First-Aid Measures


- Inhalation: If vapors are inhaled, move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[\[6\]](#)
- Skin Contact: If the chemical comes into contact with the skin, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[\[6\]](#)
- Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[6\]](#)
- Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[6\]](#)

Firefighting Measures

- Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish a fire.[\[6\]](#)
- Specific Hazards: Thermal decomposition may produce carbon oxides.[\[6\]](#) There is a risk of explosion if heated under confinement.[\[6\]](#)
- Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[\[6\]](#)

Accidental Release Measures: Spill Response Protocol

A tiered response is necessary depending on the scale of the spill.

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a spill of **Ethyl 2-phenylpropionate**.

Experimental Protocol for a Minor Spill (<100 mL) of **Ethyl 2-phenylpropionate**:

- Alert Personnel: Immediately alert others in the vicinity of the spill.[18]
- Don PPE: Ensure you are wearing appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemically resistant gloves.[19]
- Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[20]

- Absorb the Liquid: Apply the absorbent material over the spill, working from the outside in. [\[20\]](#)
- Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container. [\[20\]](#)
- Decontaminate the Area: Wipe down the spill area with a cloth dampened with soap and water. [\[18\]](#)
- Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to your institution's hazardous waste procedures. [\[12\]](#)[\[17\]](#)
- Restock: Replenish any used items in the spill kit.

For major spills, immediate evacuation of the area and contacting your institution's emergency response team is the correct course of action.

Waste Disposal

All waste containing **Ethyl 2-phenylpropionate**, including contaminated absorbent materials from spills, should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [\[12\]](#)[\[17\]](#) Do not dispose of this chemical down the drain or in the regular trash. [\[17\]](#) The primary rinse of emptied containers should also be collected as hazardous waste. [\[17\]](#)

Conclusion: A Commitment to Scientific Integrity and Safety

The safe and responsible handling of **Ethyl 2-phenylpropionate** is not merely a matter of compliance but a fundamental aspect of good scientific practice. By understanding its properties, recognizing its hazards, and implementing the control measures outlined in this guide, researchers can confidently and safely utilize this compound in their work. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).

- Flammable Liquid Spill Clean Up. Safety & Risk Services, The University of British Columbia.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (2023, May).
- Complicated Chemical Spills. Division of Research Safety, University of Illinois.
- 2-Phenylethyl propionate. PubChem, National Center for Biotechnology Information.
- Kinetics and mechanism of oxidation of ethylacetate by potassium permanganate in acidic medium. University of Sri Jayewardenepura.
- Study of the kinetics and mechanism of oxidation of some esters by potassium permanganate in acid medium. Journal of Education and Science, 26(2), 47-58.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- Ethyl nitrate. Wikipedia.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste Disposal Procedures. University of Texas at Austin Environmental Health and Safety.
- Kinetic and Mechanistic Study of Oxidation of Ester By KMnO4. Oriental Journal of Chemistry, 27(4), 1729-1734.
- Kinetic and Mechanistic Study of Oxidation of Ester By KMnO4. (2011). Oriental Journal of Chemistry.
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.
- Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, Northwestern University.
- SAFETY DATA SHEET Aromatic Concentrate. Vitol. (2021, April 14).
- THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC.
- Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling. ASCCT 2023 poster.
- Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies. National Toxicology Program (NTP).
- Rat Oral Acute Toxicity Database and Evaluation of Variability. (2018, April 11).
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- Nitric acid, ethyl ester. NIST Chemistry WebBook.
- 2-Phenylethyl propionate. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET Material - Identity: AROMATIC 100. Sea Hawk Paints. (2021, November 12).
- Making esters from alcohols and acids | Class experiment. RSC Education.
- (.-)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook.

- AROMATIC 100 Safety Data Sheet. Crown Paint. (2021, July 16).
- Ethyl 2-phenylpropanoate, 97% Purity, C11H14O2, 10 grams. CP Lab Safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. scbt.com [scbt.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-Phenylethyl propionate | C11H14O2 | CID 31225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. seahawkpaints.com [seahawkpaints.com]
- 11. crownpaintok.com [crownpaintok.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. orientjchem.org [orientjchem.org]
- 14. Kinetic and Mechanistic Study of Oxidation of Ester By KMnO4 – Oriental Journal of Chemistry [orientjchem.org]
- 15. Ethyl nitrate - Wikipedia [en.wikipedia.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]

- 18. westlab.com [westlab.com]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- To cite this document: BenchChem. [Preamble: A Proactive Approach to Chemical Safety]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129025#safety-and-handling-of-ethyl-2-phenylpropionate\]](https://www.benchchem.com/product/b129025#safety-and-handling-of-ethyl-2-phenylpropionate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com